molecular formula C9H9ClN2O B8797101 1-(6-Chloropyridin-3-YL)pyrrolidin-2-one

1-(6-Chloropyridin-3-YL)pyrrolidin-2-one

Cat. No.: B8797101
M. Wt: 196.63 g/mol
InChI Key: XMXRAQVGFOSFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloropyridin-3-YL)pyrrolidin-2-one is a useful research compound. Its molecular formula is C9H9ClN2O and its molecular weight is 196.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

1-(6-chloropyridin-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H9ClN2O/c10-8-4-3-7(6-11-8)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2

InChI Key

XMXRAQVGFOSFPM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-5-iodopyridine (200 mg, 0.84 mmol) in 4 mL anhydrous dioxane was added 2-pyrrolidinone (60.8 μL, 0.79 mmol), K2CO3 (415.6 mg, 3 mmol), CuI (15.9 mg, 0.084 mmol), and N,N′-dimethyl-1,2-ethanediamine (11.8 μL, 0.083 mmol) in a 2 dram screw-top vial. The vial is evacuated and flushed with nitrogen. The reaction mixture was heated to reflux for 18 h. The reaction mixture was filtered through celite and filtrate was concentrated to afford the crude material. The mixture was purified by flash chromatography on silica gel, eluting with 50-100% EtOAc:heptane. Fractions containing the desired products were combined and concentrated to afford the desired product as a white solid (160 mg, yield: 97.4%).
Quantity
200 mg
Type
reactant
Reaction Step One
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60.8 μL
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reactant
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415.6 mg
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reactant
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11.8 μL
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reactant
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4 mL
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solvent
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Name
CuI
Quantity
15.9 mg
Type
catalyst
Reaction Step One
Yield
97.4%

Synthesis routes and methods II

Procedure details

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[Cu]I
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